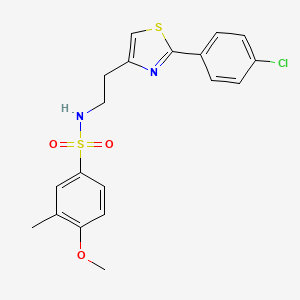

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide” is a chemical compound that has been studied for its pharmacological activities . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. The exact process can vary depending on the specific requirements of the synthesis .Molecular Structure Analysis

The molecular structure of this compound is characterized by various spectroanalytical data including 1H-NMR, 13C-NMR, and IR . The compound has a molecular weight of 308.83 .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve various other compounds. The thiazole ring in the compound is a key part of these reactions .Physical And Chemical Properties Analysis

This compound has a melting point of 90-93°C and a density of 1.215. It is soluble in DMSO and ethanol, and it forms a solid off-white substance .Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

The synthesized zinc phthalocyanine derivatives, including those with new benzenesulfonamide derivative groups, exhibit significant potential in photodynamic therapy (PDT) for cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them suitable as Type II photosensitizers, indicating a promising direction for developing effective cancer treatments through PDT (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Properties

Mixed-ligand copper(II)-sulfonamide complexes have been studied for their ability to bind DNA, induce DNA cleavage, and exhibit genotoxicity, alongside demonstrating anticancer activity. The research emphasizes the role of the sulfonamide derivative in modulating the interaction with DNA and the biological effects, including apoptosis in human tumor cells, thus presenting a pathway for the development of new anticancer drugs (González-Álvarez et al., 2013).

Tautomerism in Crystal Structure Analysis

The study of tautomerism in crystal structures, as exemplified by (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide, demonstrates the importance of using dispersion-corrected density functional theory calculations and 13C solid-state NMR for accurate structural determination. This research contributes to the broader field of structural chemistry and the understanding of molecular structures (Li, Bond, Johansson, & van de Streek, 2014).

Antimicrobial and Antiproliferative Agents

The design and synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives have shown effectiveness as antimicrobial and antiproliferative agents. This research highlights the therapeutic potential of sulfonamide derivatives against various bacterial and cancer cell lines, further supporting their application in medical treatment strategies (Abd El-Gilil, 2019).

UV Protection and Antimicrobial Textile Treatment

The development of thiazole azodyes containing the sulfonamide moiety for textile treatment illustrates a novel application in enhancing the UV protection and antimicrobial properties of cotton fabrics. This approach not only improves the functional attributes of textiles but also introduces potential applications in the development of advanced materials with built-in protective features (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-4-methoxy-3-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O3S2/c1-13-11-17(7-8-18(13)25-2)27(23,24)21-10-9-16-12-26-19(22-16)14-3-5-15(20)6-4-14/h3-8,11-12,21H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMZRIDWJDVJLCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(4-chlorophenyl)thiazol-4-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-2-[3-(4-chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2689794.png)

![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((2,5-dimethoxyphenyl)amino)thiazol-4-yl)ethanone](/img/structure/B2689797.png)

![4-[(4-iodophenyl)sulfamoyl]-3-methyl-N-(2-methylphenyl)benzamide](/img/structure/B2689800.png)

![5-chloro-2-(methylthio)-N-[4-(4-morpholinylsulfonyl)phenyl]-4-pyrimidinecarboxamide](/img/structure/B2689803.png)

![4-bromo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2689808.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2689814.png)

![Ethyl 5-((3,5-dimethoxybenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2689816.png)